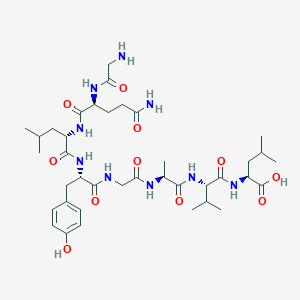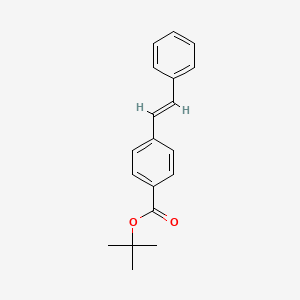![molecular formula C25H34O2 B14186190 Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- CAS No. 847502-74-3](/img/structure/B14186190.png)
Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a phenol group and a cyclohexyl group, making it a versatile compound in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- typically involves the reaction of phenol with a suitable alkylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a high yield and consistent quality of the compound. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclohexyl group may also play a role in modulating the compound’s overall biological activity by affecting its hydrophobic interactions and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-isopropylidenedi- (Bisphenol A): Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-methylenebis- (Bisphenol F): Used in the manufacture of epoxy resins and as a hardener in adhesives.
Phenol, 4,4’-cyclohexylidenebis-: Utilized in the production of high-performance polymers and materials.
Uniqueness
Phenol, 4,4’-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis- stands out due to its unique combination of a phenol group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for both research and industrial purposes.
Propiedades
Número CAS |
847502-74-3 |
|---|---|
Fórmula molecular |
C25H34O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)-4-(2,2,6-trimethylcyclohexyl)butan-2-yl]phenol |
InChI |
InChI=1S/C25H34O2/c1-18-6-5-16-24(2,3)23(18)15-17-25(4,19-7-11-21(26)12-8-19)20-9-13-22(27)14-10-20/h7-14,18,23,26-27H,5-6,15-17H2,1-4H3 |
Clave InChI |
YIKORCMNUBEWCP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1CCC(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)




![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)




